

Application Notes & Protocols for the Pharmacokinetic Analysis of LAS101057

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Compound of Interest

Compound Name: LAS101057

Cat. No.: B1674514

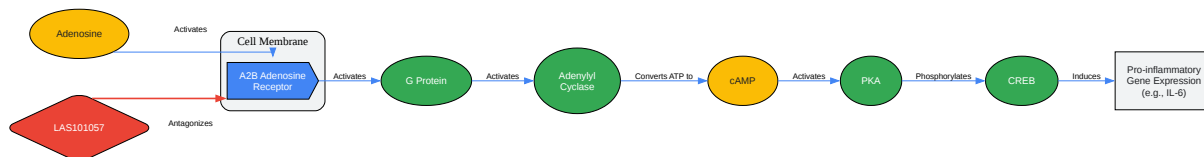
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of **LAS101057**, a potent and selective A2B adenosine receptor antagonist. The included protocols and data are intended to guide researchers in designing and conducting their own pharmacokinetic studies.

Mechanism of Action & Signaling Pathway

LAS101057 functions as an antagonist to the A2B adenosine receptor.[1][2][3] This receptor, a G protein-coupled receptor, is typically activated by adenosine. Upon activation, it primarily signals through the cAMP/cAMP response element binding (CREB) signaling pathway, which leads to the release of pro-inflammatory cytokines such as IL-6.[3] By blocking this interaction, **LAS101057** can inhibit the downstream inflammatory response.[1][2][3]



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Figure 1: LAS101057 Signaling Pathway

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of **LAS101057** observed in preclinical species and humans.

Table 1: Pharmacokinetic Properties of LAS101057 in Preclinical Species

Species	Route	Dose (mg/kg)	t _{1/2} (h)	AUC (µg·h/mL)	Cl (mL/min/kg)	Vss (L/kg)	Cmax (µg/mL)	Tmax (h)	F (%)
Mouse	oral	10	-	1.8	-	-	0.4	0.5	-
Rat	i.v.	1	1.6	1.2	14.3	1.8	-	-	-
	oral	5	-	3.5	-	1.1	0.8	59	-
Dog	i.v.	1	4.3	2.1	7.9	2.7	-	-	-
	oral	1	-	2.1	-	0.3	1.3	100	-
Monkey	i.v.	0.5	10.6	1.7	4.9	4.1	-	-	-
	oral	1	-	3.5	-	0.3	2.0	100	-

Data adapted from Eastwood et al., 2010.[3] '-' indicates data not reported.

Table 2: Pharmacokinetic Properties of LAS101057 in Healthy Male Subjects (Single Dose)

Dose (mg)	t _{1/2} (h)
5	1.58 ± 0.55
10	1.60 ± 0.48
25	2.59 ± 0.75

Data from Clinical Study Report M/101057/01.[4]

Experimental Protocols

The following are generalized protocols for conducting pharmacokinetic studies of **LAS101057**, based on standard methodologies.

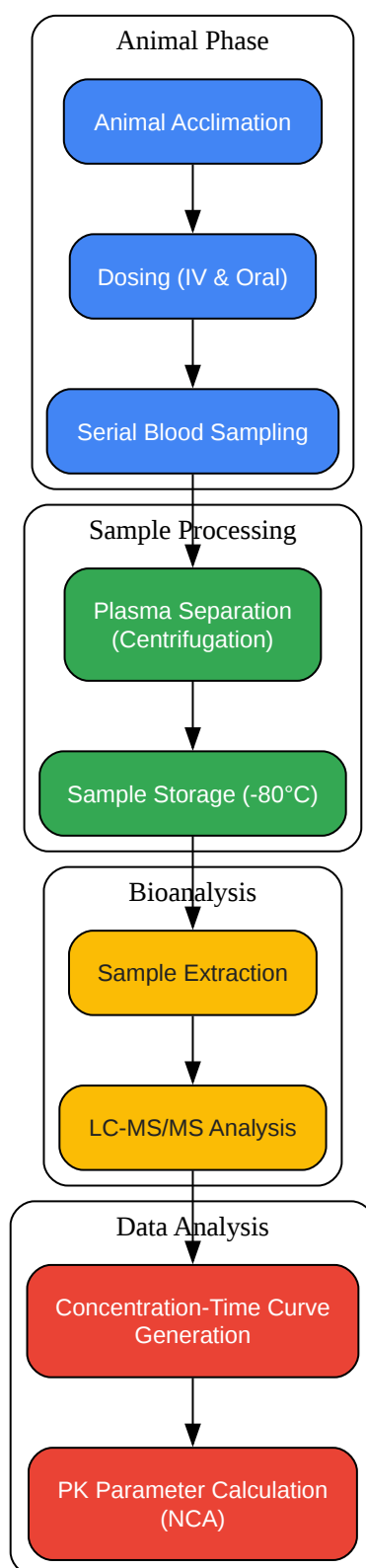
Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of **LAS101057** in a rodent model (e.g., rats or mice) following intravenous and oral administration.

Materials:

- **LAS101057**
- Vehicle for dosing (e.g., 0.5% methylcellulose)
- Male Sprague-Dawley rats (or other appropriate rodent model)
- Dosing gavage needles and syringes
- Intravenous catheters
- Blood collection tubes (e.g., EDTA-coated)
- Centrifuge
- Freezer (-80°C)
- Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Workflow Diagram:



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Figure 2: In Vivo Pharmacokinetic Study Workflow

Procedure:

- **Animal Acclimation:** Acclimate animals to the housing conditions for at least 3-5 days prior to the experiment.
- **Dosing:**
 - **Intravenous (IV):** Administer **LAS101057** intravenously via a tail vein catheter at the desired dose (e.g., 1 mg/kg).
 - **Oral (PO):** Administer **LAS101057** orally via gavage at the desired dose (e.g., 5 mg/kg).
- **Blood Sampling:** Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- **Plasma Separation:** Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
- **Sample Storage:** Store the plasma samples at -80°C until bioanalysis.
- **Bioanalysis:**
 - Thaw plasma samples on ice.
 - Perform protein precipitation or liquid-liquid extraction to isolate **LAS101057** from the plasma matrix.
 - Quantify the concentration of **LAS101057** in the samples using a validated LC-MS/MS method.
- **Pharmacokinetic Analysis:**
 - Plot the plasma concentration of **LAS101057** versus time.
 - Calculate pharmacokinetic parameters using non-compartmental analysis (NCA). Key parameters include C_{max}, T_{max}, AUC, half-life (t_{1/2}), clearance (Cl), and volume of distribution (V_d).

- Calculate oral bioavailability (F%) using the formula: $F\% = (AUC_{oral} / AUC_{IV}) * (Dose_{IV} / Dose_{oral}) * 100$.

Protocol 2: Plasma Protein Binding Assay

Objective: To determine the extent of **LAS101057** binding to plasma proteins from different species.

Materials:

- **LAS101057**
- Plasma from relevant species (e.g., mouse, rat, dog, human)
- Phosphate buffered saline (PBS), pH 7.4
- Equilibrium dialysis apparatus (e.g., RED device)
- Incubator (37°C)
- Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

- Preparation: Prepare a stock solution of **LAS101057** in a suitable solvent and spike it into the plasma to achieve the desired final concentration.
- Dialysis Setup:
 - Add the spiked plasma to one chamber of the equilibrium dialysis unit.
 - Add an equal volume of PBS to the other chamber.
- Incubation: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
- Sampling: After incubation, collect samples from both the plasma and the buffer chambers.

- Bioanalysis: Determine the concentration of **LAS101057** in the plasma and buffer samples using a validated LC-MS/MS method.
- Calculation: Calculate the percentage of plasma protein binding using the following formula:
 - % Bound = [(Concentration in plasma - Concentration in buffer) / Concentration in plasma] * 100

Note: The plasma protein binding for **LAS101057** has been reported to be 82% in mouse and rat, 79% in dog, and 89% in human.[3]

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